

In-Depth Technical Guide to the Pharmacokinetics of Enoximone and its Active Metabolites

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Compound of Interest		
Compound Name:	Enoximone	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoximone is a phosphodiesterase III (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2][3] It is utilized in the short-term management of congestive heart failure.[1][2] The therapeutic and toxicological profile of a drug is intrinsically linked to its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). For **enoximone**, understanding these parameters is further complicated by the presence of a pharmacologically active metabolite, **enoximone** sulfoxide. This guide provides a comprehensive overview of the pharmacokinetics of **enoximone** and its primary metabolite, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.

Mechanism of Action and Metabolic Pathway

Enoximone exerts its therapeutic effects by selectively inhibiting PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] This inhibition leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells. The elevated cAMP levels in cardiac myocytes enhance calcium influx, resulting in increased myocardial contractility (positive inotropy).[5] In vascular smooth muscle,





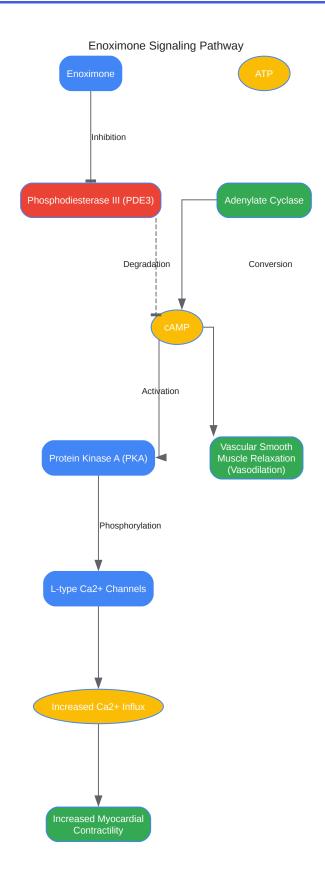


increased cAMP promotes relaxation, leading to vasodilation and a reduction in both preload and afterload.[5]

The primary metabolic transformation of **enoximone** is oxidation to its sulfoxide metabolite.[3] This reaction is reversible.[3] **Enoximone** sulfoxide also possesses inotropic and vasodilator activities, albeit with a lower potency than the parent drug.[3]

Diagram: **Enoximone** Signaling Pathway



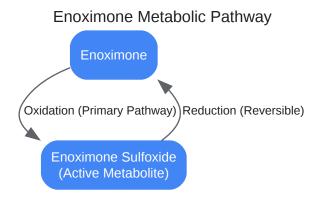


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Caption: **Enoximone** inhibits PDE3, leading to increased cAMP, enhanced cardiac contractility, and vasodilation.

Diagram: Enoximone Metabolic Pathway



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Caption: The primary metabolic pathway of **enoximone** involves reversible oxidation to its active sulfoxide metabolite.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **enoximone** and **enoximone** sulfoxide have been characterized in various populations. The following tables summarize the key quantitative data.

Table 1: Pharmacokinetic Parameters of Enoximone



Populatio n	Dosing	T1/2 (h)	CL (L/h)	Vd (L/kg)	Oral Bioavaila bility (%)	Referenc e(s)
Healthy Volunteers	IV	2.0-2.7	-	1.6	-	[6][7]
Oral	-	-	-	~50		
Congestive Heart Failure	Oral	2.9	99	-	-	[8]
IV	-	-	-	-	[1]	
Dialysis Patients	IV	1.5	-	2.11	-	[7]

Table 2: Pharmacokinetic Parameters of Enoximone Sulfoxide

Population	Dosing of Enoximone	T1/2 (h)	AUC (ng·h/mL)	Reference(s)
Healthy Volunteers	IV	2.0-2.7	-	[6]
Congestive Heart Failure	Oral	0.28	-	[8]
Dialysis Patients	IV	7.8	10,200.1	[7]

Note: T1/2 = Half-life, CL = Clearance, Vd = Volume of Distribution, AUC = Area Under the Curve. Dashes indicate data not consistently reported in the cited literature.

Experimental Protocols

The data presented in this guide are derived from clinical studies employing specific methodologies for drug administration and analysis.



Study Designs and Patient Populations

- Healthy Volunteers: Studies in healthy volunteers have typically involved the administration of single intravenous or oral doses of **enoximone** to establish fundamental pharmacokinetic parameters. These studies often include male subjects.[6][9]
- Congestive Heart Failure Patients: Clinical trials in patients with congestive heart failure
 (NYHA Class II-IV) have been conducted to evaluate the pharmacokinetics and
 pharmacodynamics of enoximone in the target patient population.[1][2][8] These studies
 have included both single-dose and steady-state designs with oral and intravenous
 administration.[1][2]
- Dialysis Patients: The pharmacokinetics of enoximone and its metabolite have been specifically investigated in patients undergoing dialysis to assess the impact of renal impairment.

Dosing Regimens

- Oral Administration: Oral doses have ranged from 1 to 2 mg/kg as a single dose in pharmacokinetic studies.[8] For chronic therapy in clinical trials, dosing has been initiated at 25 mg three times daily, with potential titration up to 50 mg three times daily.
- Intravenous Administration: Intravenous administration has been investigated with single bolus doses, continuous infusions, and multiple bolus doses.[6] A common regimen involves a loading dose of 0.5 mg/kg followed by a maintenance infusion of 2.5 to 10.0 µg/kg/min.[1]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of **enoximone** and **enoximone** sulfoxide in plasma is predominantly achieved using reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

• Sample Preparation: A common method for sample preparation is protein precipitation followed by liquid-liquid extraction. An automated technique known as automated sequential trace enrichment of dialysates (ASTED) has also been described, which involves concurrent sample preparation and chromatographic separation.





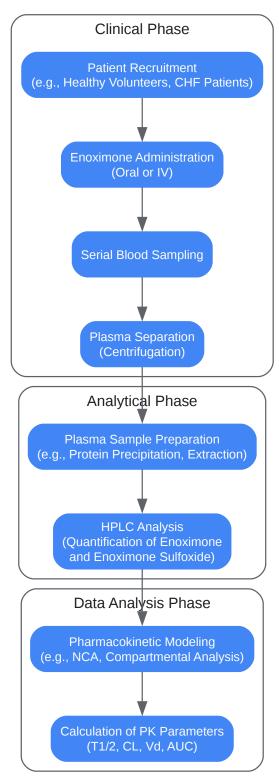


- Chromatographic Conditions (General):
 - Column: Reverse-phase columns (e.g., C18) are typically used.
 - Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is employed.
 - Detection: UV absorbance is monitored at a specific wavelength.
 - Internal Standard: An internal standard is used for accurate quantification.

Diagram: General Experimental Workflow for a Pharmacokinetic Study of **Enoximone**



General Experimental Workflow for a Pharmacokinetic Study of Enoximone



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Caption: A typical workflow for an **enoximone** pharmacokinetic study involves clinical, analytical, and data analysis phases.

Discussion and Conclusion

The pharmacokinetics of **enoximone** are characterized by rapid absorption after oral administration and significant first-pass metabolism to its active sulfoxide metabolite.[8] The presence of this active metabolite, which has a different pharmacokinetic profile and lower potency than the parent drug, contributes to the overall pharmacological effect.[3]

In patients with congestive heart failure, the oral clearance of **enoximone** is reduced compared to healthy volunteers.[8] Furthermore, in patients with renal impairment, the elimination half-life of **enoximone** sulfoxide is markedly prolonged, which has important implications for dosing in this patient population.[7]

This guide has provided a detailed overview of the pharmacokinetics of **enoximone** and its active metabolite, **enoximone** sulfoxide. The presented quantitative data, experimental protocols, and pathway visualizations offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of these pharmacokinetic principles is essential for the safe and effective use of **enoximone** in the clinical setting and for the development of future phosphodiesterase inhibitors.

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